molecular formula C17H21N3OS B4594071 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4594071
M. Wt: 315.4 g/mol
InChI Key: VJKNNMQPBKHDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both an isoquinoline and a thiazole moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thiazole moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This might involve:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Scale-Up Techniques: Employing continuous flow reactors to improve reaction efficiency and yield.

    Purification Processes: Utilizing advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with isoquinoline and thiazole moieties can interact with various molecular targets, such as:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    DNA/RNA: Intercalating into DNA/RNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Such as papaverine and berberine, known for their pharmacological activities.

    Thiazole Derivatives: Such as thiamine (vitamin B1) and ritonavir, which have diverse biological functions.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is unique due to its combined isoquinoline and thiazole structure, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-13(3)22-17(18-11)19-16(21)12(2)20-9-8-14-6-4-5-7-15(14)10-20/h4-7,12H,8-10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKNNMQPBKHDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 4
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.